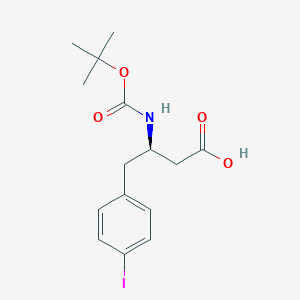

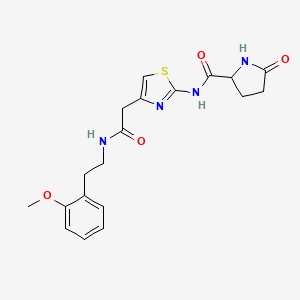

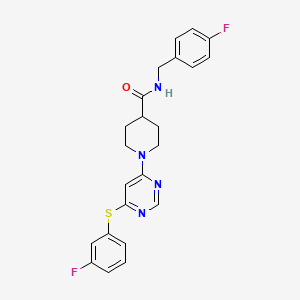

![molecular formula C21H21Cl3FN3O2S B2411530 2-氯-N-(6-氯-4-甲基苯并[d]噻唑-2-基)-6-氟-N-(2-吗啉乙基)苯甲酰胺盐酸盐 CAS No. 1351594-58-5](/img/structure/B2411530.png)

2-氯-N-(6-氯-4-甲基苯并[d]噻唑-2-基)-6-氟-N-(2-吗啉乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成与生物应用

抗菌和抗分枝杆菌活性

研究表明苯并噻唑衍生物具有重要的药理特性,包括抗菌和抗分枝杆菌活性。一项研究重点介绍了氟代磺酰胺苯并噻唑化合物的合成,展示了它们作为抗菌剂的潜力 (V. Jagtap 等人,2010 年)。另一项研究发现,氟代苯并噻唑咪唑化合物表现出有希望的抗分枝杆菌活性,表明它们在对抗微生物感染方面具有潜力 (B. Sathe 等人,2011 年)。

抗炎和镇痛特性

从 Visnaginone 和 Khellinone 衍生的新型苯并二呋喃基和噻唑嘧啶类化合物显示出显着的抗炎和镇痛活性。这些发现表明苯并噻唑衍生物在控制疼痛和炎症方面的治疗潜力 (A. Abu‐Hashem 等人,2020 年)。

用于金属离子检测的荧光特性

从苯并噻唑衍生的荧光化学传感器的发展用于选择性和灵敏地检测 Hg2+ 离子,突出了该化合物在环境监测和安全中的应用 (K. Song 等人,2006 年)。

胃动力活性

含有吗啉基甲基的苯甲酰胺衍生物已被评估其胃动力活性,表明该化合物在增强胃排空及其在胃肠道动力障碍中的应用方面具有潜力 (S. Kato 等人,1992 年)。

作用机制

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .

Pharmacokinetics

Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes . .

Result of Action

The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation . In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

属性

IUPAC Name |

2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYBDQSRQKJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

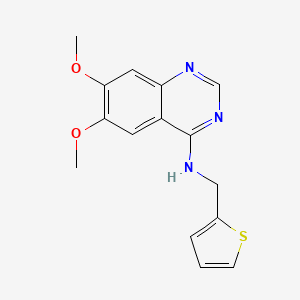

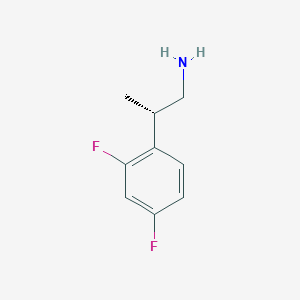

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)

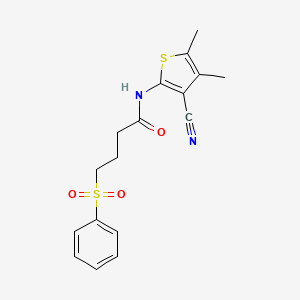

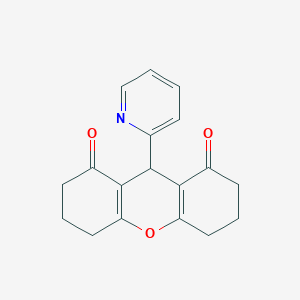

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

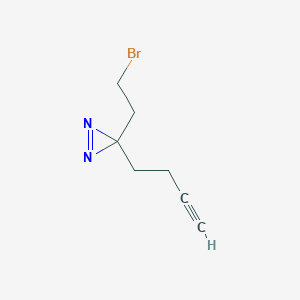

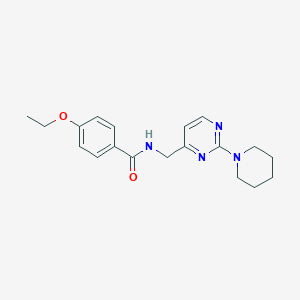

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)